4,16-Dihydroxystanozolol is synthesized from stanozolol, a compound originally developed for medical use in treating conditions such as anemia and hereditary angioedema. Stanozolol itself is classified as a 17α-alkylated anabolic steroid, which allows it to be orally active. The modification leading to 4,16-dihydroxystanozolol involves the addition of hydroxyl groups, which can alter its pharmacological properties and metabolic pathways.
The synthesis of 4,16-dihydroxystanozolol can be achieved through various chemical methods. One notable approach involves:
For example, enzyme-assisted synthesis has been reported, where human liver microsomes are utilized to mimic phase II metabolism, facilitating the formation of glucuronide metabolites for analysis .
The molecular structure of 4,16-dihydroxystanozolol can be described with the following characteristics:
The presence of these hydroxyl groups impacts the compound's solubility and reactivity, influencing its biological activity and metabolic pathways.
4,16-Dihydroxystanozolol participates in various chemical reactions typical for steroids:
These reactions are crucial for understanding its pharmacokinetics and potential detection methods in doping analyses .
The mechanism of action for 4,16-dihydroxystanozolol primarily involves interaction with androgen receptors in target tissues:
Furthermore, the specific positioning of hydroxyl groups may influence its binding affinity compared to other anabolic steroids .
The physical and chemical properties of 4,16-dihydroxystanozolol include:
These properties are essential for formulation in pharmaceutical applications or analytical detection methods .
4,16-Dihydroxystanozolol has several applications across different fields:
The ongoing research into this compound highlights its significance in both clinical settings and sports science .
4,16-Dihydroxystanozolol is a dihydroxylated metabolite of the synthetic anabolic-androgenic steroid stanozolol. Its core structure retains the characteristic androstane skeleton (17β-hydroxy-17α-methyl-5α-androstano[3,2-c]pyrazole) modified with hydroxyl groups at positions C4 and C16. The molecular formula is C₂₁H₃₂N₂O₃, with a monoisotopic mass of 344.2464 Da [9] [10]. Crucially, both hydroxyl groups exhibit distinct stereochemical orientations:
Table 1: Atomic-Level Structural Features of 4,16-Dihydroxystanozolol
Structural Element | Chemical Property | Biological Significance |
---|---|---|
Core scaffold | Modified androstane (cyclopentaphenanthrene) | Provides steroid receptor binding affinity |
C4-hydroxy group | β-OH, equatorial on A-ring | Enhances polarity; Phase I metabolic marker |
C16-hydroxy group | β-OH, equatorial on D-ring | Extends detection window in urine |
C17 substitution | α-methyl group | Prevents 17-oxidation; increases oral bioavailability |
Ring fusion | Pyrazole at [3,2-c] | Introduces planar constraint |
The hydroxylations at C4 and C16 represent position-specific metabolic transformations mediated by cytochrome P450 (CYP) enzymes:
These modifications significantly alter physicochemical properties:
4,16-Dihydroxystanozolol exhibits distinct structural and functional differences from its parent steroid and monohydroxylated analogs:
Table 2: Comparative Structural and Analytical Properties of Stanozolol Metabolites
Compound | Molecular Formula | Key Hydroxylations | Detection Window in Urine | Primary Detection Method |
---|---|---|---|---|
Stanozolol (parent) | C₂₁H₃₂N₂O | None | Short (hours) | GC-MS, LC-MS/MS |
3'-Hydroxystanozolol | C₂₁H₃₂N₂O₂ | C3' (pyrazole ring) | Moderate (days) | LC-ESI-MS/MS |
16β-Hydroxystanozolol | C₂₁H₃₂N₂O₂ | C16β (D-ring) | Extended (weeks) | LC-APCI-MS/MS |
4,16-Dihydroxystanozolol | C₂₁H₃₂N₂O₃ | C4β (A-ring) + C16β (D-ring) | Longest (weeks) | UPLC-QTOF-MS |
Structurally, 4,16-dihydroxystanozolol’s bifunctional hydroxylation creates a unique molecular topology:
Mass spectrometric differentiation is feasible:
This metabolite’s persistence in biological matrices (urine, liver) makes it a critical biomarker for detecting stanozolol abuse in doping control and veterinary surveillance [1] [4] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7